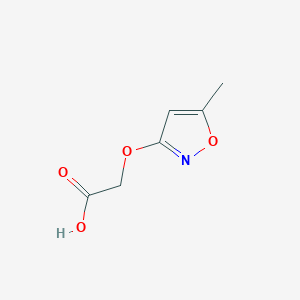
(5-Methyl-isoxazol-3-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-isoxazol-3-yloxy)-acetic acid” is a compound used for proteomics research . It has a molecular formula of C6H7NO4 and a molecular weight of 157.12 . The compound has attracted significant attention in scientific research due to its unique physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular formula is C6H7NO4 and the molecular weight is 157.12 , but other properties like melting point, boiling point, solubility, etc., are not provided.Applications De Recherche Scientifique
Neuroprotection and Receptor Antagonism
- Neuroprotection and Receptor Antagonism : (5-Methyl-isoxazol-3-yloxy)-acetic acid derivatives have been studied for their neuroprotective effects and ability to antagonize excitatory amino acid (EAA) receptors. Research indicates that specific derivatives can protect rat striatal neurons against neurotoxic effects and act as antagonists of excitatory effects induced by various compounds (Krogsgaard‐Larsen et al., 1991).
Synthesis and Pharmacological Applications
- Selective Metabotropic Excitatory Amino Acid Agonist : Studies on derivatives of this compound have led to the development of specific and potent agonists at metabotropic excitatory amino acid receptors, contributing to the understanding of pharmacology and physiological roles of these receptors (Bräuner‐Osborne et al., 1996).
- Structure-Activity Relationship Studies : Research involving this compound and related compounds has been pivotal in understanding the structure-activity relationships at NMDA receptor ligands. This has implications for the design of new drugs targeting these receptors (Johansen et al., 1994).
Molecular Modifications and QSAR Analysis
- Quantitative Structure-Activity Relationships (QSAR) : Modifications of the this compound structure have been explored to understand the impact of heterocyclic rings on receptor affinity and agonist potency, providing insights for drug design (Bang-Andersen et al., 1997).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Derivatives of this compound have been investigated as substrates for the synthesis of new aldose reductase inhibitors. These studies are important in the context of treating complications of diabetes (Costantino et al., 1999).
Inhibition of Proinflammatory Cytokines
- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Modified scaffolds of this compound have shown potential in inhibiting the proinflammatory cytokine MIF, indicating its application in inflammatory conditions (Cheng & Al-Abed, 2006).
Agricultural and Plant Science Applications
- Germination Inhibition : Compounds derived from this compound have been identified as germination inhibitory constituents in certain plants, suggesting their role in plant growth and development (Oh et al., 2002).
Orientations Futures
The future directions of research or applications involving “(5-Methyl-isoxazol-3-yloxy)-acetic acid” are not specified in the search results. Given its use in proteomics research , it’s possible that future studies could explore its role in various biological processes or its potential uses in biomedical research.
Mécanisme D'action
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Isoxazole derivatives are known to play a significant role in drug discovery due to their ability to interact with various biochemical pathways .
Result of Action
Isoxazole derivatives are known to have diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
(5-Methyl-isoxazol-3-yloxy)-acetic acid has been found to interact with human carbonic anhydrase, a zinc-containing enzyme present in all mammals . The nature of these interactions is primarily inhibitory, with the compound acting as a potential inhibitor of this enzyme .
Cellular Effects
The effects of this compound on cells are largely related to its inhibitory action on carbonic anhydrase. This enzyme plays a crucial role in maintaining pH and CO2 balance within cells, and its inhibition can significantly impact cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with carbonic anhydrase, leading to enzyme inhibition . This can result in changes in gene expression and cellular metabolism due to the enzyme’s role in regulating pH and CO2 levels .
Metabolic Pathways
Given its interaction with carbonic anhydrase, it may be involved in pathways related to pH and CO2 regulation .
Propriétés
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRWZRZSQLJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56674-48-7 |
Source


|
| Record name | 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2935420.png)



![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)
